molecular formula C7H14O2 B1348547 1,1-Dimethoxycyclopentane CAS No. 931-94-2

1,1-Dimethoxycyclopentane

Cat. No. B1348547
CAS RN: 931-94-2
M. Wt: 130.18 g/mol
InChI Key: AGWFDZMDKNQQHG-UHFFFAOYSA-N
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Description

1,1-Dimethoxycyclopentane is a chemical compound with the formula C7H14O2 and a molecular weight of 130.1849 . It is also known by its IUPAC name, which is the same .


Molecular Structure Analysis

The molecular structure of 1,1-Dimethoxycyclopentane can be represented by the InChI code: InChI=1S/C7H14O2/c1-8-7(9-2)5-3-4-6-7/h3-6H2,1-2H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

1,1-Dimethoxycyclopentane has a molecular weight of 130.1849 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

1,1-Dimethoxycyclopentane and related compounds have been utilized in various chemical syntheses and reaction studies. For instance, the synthesis of silacyclopentanols, which are derivatives of cyclopentanes, has been explored through hydroboration-oxidation and epoxidation-reduction reactions (Manuel, 1971). Similarly, studies on germacyclopentanes and their derivatives, like 1,1-dimethyl derivatives, have involved NMR spectral analysis and molecular mechanics calculations, providing insights into their stability and structural characteristics (Takeuchi, Tanaka, & Harazono, 1991).

Catalysis and Enzyme Studies

Research involving radical clock substrate probes and kinetic isotope effect studies has utilized derivatives of cyclopentane, including 1,1-dimethoxycyclopentane, to investigate the hydroxylation of hydrocarbons by methane monooxygenase. This enzyme study contributes to understanding the biochemical processes and potential industrial applications (Liu, Johnson, Newcomb, & Lippard, 1993).

Electrochemistry

The electrochemical oxidation of methylcyclopentane in anhydrous hydrogen fluoride has been studied, revealing insights into the oxidation mechanisms and potential applications in electrochemistry and energy storage systems (Fabre, Devynck, & Tremillon, 1980).

Thermodynamics and Molecular Dynamics

Cyclopentane and its derivatives, such as methylcyclopentane and 1,cis-3-dimethylcyclopentane, have been subject to thermodynamic studies. These studies involve vapor-flow calorimetry to understand the heat-of-vaporization and vapor-heat-capacity, providing crucialdata for chemical engineering and process design (McCullough, Pennington, Smith, Hossenlopp, & Waddington, 1959).

Organic Synthesis and Reaction Mechanisms

Investigations into the regioselective rearrangement of bridgehead-methyl-substituted radical cations derived from bicyclo[2.1.0]pentanes highlight the complex reaction mechanisms in organic synthesis. These studies contribute to our understanding of reaction dynamics and molecular rearrangements (Adam, Sahin, Sendelbach, Walter, Chen, & Williams, 1994).

Spectroscopy and Molecular Structure Analysis

The mass spectra of phenyl-substituted 1,1-dimethyl-silacyclopentanes provide detailed insights into molecular fragmentation and rearrangement processes. Such studies are fundamental to spectroscopy and analytical chemistry, aiding in the identification and characterization of complex molecules (Maruca, Oertel, & Roseman, 1972).

Pharmaceutical and Biological Applications

Cyclopentane derivatives, including structures related to 1,1-dimethoxycyclopentane, have been explored in the pharmaceutical context. For instance, cyclamenols, bicyclic macrolactams possessing a cyclopentane moiety, were isolated from Antarctic Streptomyces species and shown to exhibit inhibitory activity against certain cancer cell lines (Shen, Wang, Chen, Wang, Zhu, & Fu, 2020).

Advanced Material Research

In the field of advanced materials, studies on annulated dialkoxybenzenes as catholyte materials for non-aqueous redox flow batterieshave incorporated derivatives of 1,1-dimethoxycyclopentane. These compounds, such as BODMA, demonstrate improved solubility and chemical stability, which are crucial for the development of efficient and durable energy storage devices (Jingjing Zhang et al., 2017).

Safety And Hazards

When handling 1,1-Dimethoxycyclopentane, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam . It is classified as a flammable liquid, Category 2, and has acute toxicity - Category 4, Oral . It also causes serious eye damage, Category 1 .

properties

IUPAC Name

1,1-dimethoxycyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-8-7(9-2)5-3-4-6-7/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWFDZMDKNQQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335145
Record name 1,1-Dimethoxycyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethoxycyclopentane

CAS RN

931-94-2
Record name 1,1-Dimethoxycyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dimethoxy-cyclopentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Cyclopentanone (25 g, 0.3 mol) was added at room temperature to a solution of trimethyl ortoformate (33 ml, 0.3 mol) in 60 ml anhydrous MeOH containing 75 mg TsOH. The resulting mixture was allowed to stand at room temperature for 2 hours. After adding MeONa to pH 8-8.5 and removing the MeOH, the remaining portion was distilled in vacuo to give 23.2 g (60%) of pure cyclopentanone dimethyl acetal having a boiling point of 42° C. (8 torr). NMR-1H (δ, ppm) in CDCI3 : 1.43-1.72 m (8H, 4CH2); 3.08 s (6H, 2 OCH3). NMR-13C (6 ppm) in CDCl3 : 22.89 (2CH 2), 33.82 (2CH2), 48.76 (2CH3O), 111.81 (O--C--O).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
DC Dong, JT Edward - Journal of Chemical and Engineering Data, 1982 - ACS Publications
Eaton and co-workers (1) have recently described a synthesis of pentaprismane (15) via homopentaprismanone, obtained by photocyclization and hydrolysis of a diene ketal identical …
Number of citations: 4 pubs.acs.org
A Yanagisawa, M Taga, T Atsumi… - … Process Research & …, 2011 - ACS Publications
A short and practical synthesis of the PDE4 inhibitor K-34 (1) was developed. This synthesis was achieved in four steps and with a 58% overall yield. The unique spiro acetal was …
Number of citations: 9 pubs.acs.org
M Slegt, R Gronheid, D van der Vlugt… - The Journal of …, 2006 - ACS Publications
The photochemical solvolyses of 4-tert-butylcyclohex-1-enyl(phenyl)iodonium tetrafluoroborate (1) and cyclopent-1-enyl(phenyl)iodonium tetrafluoroborate (2) in methanol yield vinylic …
Number of citations: 16 pubs.acs.org
BM Trost, ST Wrobleski, JD Chisholm… - Journal of the …, 2005 - ACS Publications
The structure elucidation of (+)-amphidinolide A, a cytotoxic macrolide, has been accomplished by employing a combination of total synthesis and NMR spectroscopic analysis. …
Number of citations: 94 pubs.acs.org
FA Luzzio, ME Menes - The Journal of Organic Chemistry, 1994 - ACS Publications
An efficient synthetic route to nucleoside olefinsin the uridine, cytidine, and thymidine series is described which utilizes the Garegg-Samuelsson iodine/triphenylphosphine/imidazole-…
Number of citations: 52 pubs.acs.org
SA McNeely, PJ Kropp - Journal of the American Chemical …, 1976 - ACS Publications
Recent reports from these laboratories have shown that ir-radiation of alkyl bromides and, particularly, iodides in solution is a convenient, powerful method for the generation of carbo-…
Number of citations: 84 pubs.acs.org
Y Huang, L Wei, X Zhao, S Cheng, J Julson… - Energy Conversion and …, 2016 - Elsevier
Upgrading pyrolysis oil by hydrodeoxygenation (HDO) is a promising route for the production of advanced biofuels. The proper reaction conditions and catalysts are important for the …
Number of citations: 73 www.sciencedirect.com
Y Wang, O Kataeva, P Metz - Advanced Synthesis & Catalysis, 2009 - Wiley Online Library
The pseudo C 2 ‐symmetrical diketone 22 was efficiently constructed from furan‐3,4‐dimethanol (7) using a two‐directional route featuring a double asymmetric dihydroxylation. Acidic …
Number of citations: 20 onlinelibrary.wiley.com
NJ Turro, CA Renner, WH Waddell… - Journal of the American …, 1976 - ACS Publications
It is significant that the ionic products are ring expanded; apparently the cyclic cation, being secondary, is more stable despite the fact that it is constrained to be nonlinear. In an …
Number of citations: 65 pubs.acs.org
W Yu, CA Coburn, AG Nair, M Wong, L Tong… - Bioorganic & Medicinal …, 2016 - Elsevier
HCV NS5A inhibitors have demonstrated impressive in vitro potency profiles in HCV replicon assays and robust HCV RNA titer reduction in the clinic making them attractive components …
Number of citations: 16 www.sciencedirect.com

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